molecular formula C19H19N3O4 B2666733 4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351584-59-2

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide

Número de catálogo: B2666733
Número CAS: 1351584-59-2
Peso molecular: 353.378
Clave InChI: LSUUDOBGRQSKBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351584-59-2) is a synthetic organic compound with a molecular formula of C19H19N3O4 and a molecular weight of 353.4 g/mol . It features a morpholine-5-one core structure that is N-benzylated at the 4-position and further functionalized with a carboxamide group at the 3-position, which is linked to a 2-carbamoylphenyl substituent. This molecular architecture, which includes multiple hydrogen bond donors and acceptors, is common in pharmacologically active compounds designed to target enzymes and protein-protein interactions . Compounds with similar morpholine and benzyl motifs have been investigated in various therapeutic areas, suggesting potential research applications for this chemical in early-stage drug discovery. It may be of particular interest in developing inhibitors for oncology and virology targets . As a building block, it offers researchers a versatile scaffold for further chemical modification and exploration of structure-activity relationships. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c20-18(24)14-8-4-5-9-15(14)21-19(25)16-11-26-12-17(23)22(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUUDOBGRQSKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide, a compound belonging to the class of morpholine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring with a benzyl and a carbamoylphenyl substituent. Its structural uniqueness contributes to its biological properties.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC18H20N2O3
Molecular Weight312.36 g/mol
InChI KeyYXISGNZBRRJDQU-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Research indicates that this compound interacts with the active site of AChE, preventing substrate access. This interaction leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of cognitive decline .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective effects due to its ability to inhibit AChE and possibly other targets involved in neurodegeneration. Its dual inhibition of monoamine oxidase (MAO-A and MAO-B) has also been documented, indicating a broader pharmacological profile that may contribute to mood regulation and neuroprotection .

Case Studies and Clinical Relevance

Research Findings

Recent research highlights the compound's potential as a multi-target inhibitor:

  • Inhibition Potency : Molecular docking studies reveal strong binding affinities for both AChE and MAO enzymes, with docking energies indicating favorable interactions within the catalytic sites .
  • Comparative Analysis : Compared to similar compounds, this compound demonstrates unique binding characteristics due to its morpholine structure, which may confer distinct pharmacological properties .

Comparación Con Compuestos Similares

(A) (3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide

  • Molecular Formula : C₂₀H₂₂N₂O₃
  • Molecular Weight : 338.4 g/mol
  • Substituents : 4-methylbenzyl group instead of 2-carbamoylphenyl.
  • Key Differences: The absence of the carbamoyl group reduces hydrogen-bond donor capacity (only 1 H-bond donor vs. 2 in the target compound). The stereochemistry (3S configuration) may enhance target selectivity, as seen in enantiomerically pure enzyme inhibitors .

(B) 4-Benzyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-oxomorpholine-3-carboxamide (BG15019)

  • Molecular Formula : C₂₂H₂₂N₄O₅
  • Molecular Weight : 422.43 g/mol
  • Substituents : A furan-pyridazine-ethyl chain replaces the 2-carbamoylphenyl group.
  • Key Differences: The extended hydrophobic furan-pyridazine moiety likely alters solubility (logP = 1.96 vs.

(C) N-(2-Carbamoylphenyl)-Substituted Compounds in Antiviral Research

Selenium-containing analogs exhibit MIC values of 1–10 µg/mL against enveloped viruses (e.g., HHV-1), whereas non-selenium analogs (e.g., disulfides 7) are inactive. This suggests that the carbamoyl group alone is insufficient for activity without complementary functional groups (e.g., selenium) .

Physicochemical and Pharmacokinetic Properties

A comparative table of key parameters is provided below:

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
Target Compound ~352.4* ~1.5–2.0 2 5 ~50–60
(3S)-4-Benzyl-N-[(4-methylphenyl)methyl]... 338.4 1.96 1 5 49.97
BG15019 422.43 ~2.5–3.0 3 7 ~95

*Estimated based on structural similarity to and .

Key Observations :

  • BG15019’s larger substituent introduces additional H-bond acceptors (pyridazinone oxygen), which may enhance binding to targets like proteases or kinases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzylamines and activated carboxylic acid derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be deprotected under acidic conditions to yield the final compound . Refluxing in ethanol with sodium ethoxide (e.g., 21% NaOEt) for 24 hours, followed by acidification (pH <5 with HCl), is effective for cyclization and purification . Key variables include solvent choice (e.g., ethanol for solubility), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the morpholine ring structure, benzyl substituents, and carboxamide linkages. For example, the 5-oxo group in morpholine resonates distinctly in 13^{13}C NMR (~170–175 ppm) .
  • HPLC : Reverse-phase HPLC (RP-HPLC) with C18 columns and UV detection (e.g., 254 nm) ensures purity assessment. Adjust mobile phase gradients (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar byproducts .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DMF/water mixtures .

Q. How can researchers optimize purification of this compound?

  • Methodological Answer : After synthesis, precipitate the crude product by acidification (1.0 N HCl) and filter. Recrystallize from dimethylformamide (DMF) or ethanol/water mixtures to remove unreacted starting materials. For challenging purifications, use column chromatography with silica gel and ethyl acetate/hexane (3:7) as eluent . Monitor purity at each step via TLC (Rf ~0.5 in ethyl acetate) .

Advanced Research Questions

Q. How to resolve contradictions in solubility data across studies?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or residual solvents.

  • Polymorphism screening : Recrystallize the compound under varied conditions (e.g., DMF vs. acetone) and analyze via powder XRD to identify crystalline forms .
  • Residual solvent analysis : Use gas chromatography (GC) to quantify solvents like ethanol or DMF, which can artificially enhance solubility .
  • pH-dependent solubility : Test solubility in buffered solutions (pH 1–10) to assess ionization effects on the carboxamide and morpholine groups .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro-benzyl) or carbamoyl groups (e.g., methyl-carbamoyl) to evaluate steric/electronic effects on bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure IC50_{50} values to correlate substituent changes with inhibitory potency .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, prioritizing substituents that enhance hydrogen bonding or hydrophobic contacts .

Q. How to address instability of the morpholine ring under acidic conditions?

  • Methodological Answer : The 5-oxomorpholine ring may hydrolyze in strong acids.

  • Stability testing : Incubate the compound in HCl (0.1–1.0 N) at 25–40°C and monitor degradation via HPLC. Identify degradation products (e.g., ring-opened carboxylic acids) using LC-MS .
  • Stabilization strategies : Formulate with buffering agents (e.g., phosphate buffer pH 6–7) or lyophilize to minimize hydrolytic degradation .

Q. How to design experiments to identify synthetic byproducts?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Detect byproducts with mass errors <2 ppm to assign molecular formulas .
  • Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., carbonyl stretches at ~1700 cm1^{-1}) and optimize reaction times .
  • Mechanistic studies : Perform kinetic isotope effects (KIEs) or DFT calculations to propose pathways for byproduct formation (e.g., dimerization via Michael addition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.